7-Aminoisoquinolin-1(2H)-one is a heterocyclic compound featuring the isoquinolinone core structure. This scaffold is recognized in medicinal chemistry as a privileged pharmacophore for inhibiting Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA damage repair. [1] Its value in a procurement context is primarily as a functionalized chemical intermediate, where the 7-amino group serves as a key synthetic handle for creating diverse libraries of potent PARP inhibitors for research in oncology and cellular biology. [2]
In the isoquinolinone class of PARP inhibitors, the position of the amino substituent is not interchangeable and dictates biological activity. Substituting 7-aminoisoquinolin-1(2H)-one with its positional isomer, 5-aminoisoquinolin-1-one, results in a fundamentally different pharmacological profile. The 5-amino isomer and its derivatives show a distinct and pronounced selectivity for the PARP-2 isoform over PARP-1. [1] Therefore, selecting the 7-amino isomer is a deliberate choice for researchers aiming to develop inhibitors with a different selectivity profile, potentially targeting PARP-1 or exploring structure-activity relationships (SAR) that are inaccessible from the 5-amino starting point. This makes the two isomers distinct, non-equivalent building blocks for procurement.
The primary procurement value of 7-aminoisoquinolin-1(2H)-one is its demonstrated utility as a precursor to highly potent PARP-1 inhibitors. Simple derivatization of the 7-amino group, such as acetylation to form N-(1-oxo-1,2-dihydro-isoquinolin-7-yl)-acetamide, results in a compound with a PARP-1 IC50 value below 200 nM. [1] This represents a greater than 85-fold increase in potency compared to the unsubstituted isoquinolin-1(2H)-one core (IC50 = 17,000 nM) [2], confirming the 7-amino position as a critical handle for achieving high-affinity enzyme inhibition.
| Evidence Dimension | PARP-1 Inhibition (IC50) |
| Target Compound Data | < 200 nM (for N-acetyl derivative) |
| Comparator Or Baseline | Unsubstituted Isoquinolin-1(2H)-one: 17,000 nM |
| Quantified Difference | >85x potency increase via derivatization |
| Conditions | In vitro enzymatic assay for PARP-1 inhibition. |
This demonstrates that procuring this specific isomer provides a validated and efficient starting point for synthesizing potent PARP-1 inhibitors for research applications.
A critical procurement differentiator is the distinct isoform selectivity profile compared to the commonly used 5-aminoisoquinolin-1-one isomer. The 5-amino isomer is a significantly more potent inhibitor of PARP-2 (IC50 = 530 nM) than PARP-1 (IC50 = 3,800 nM), demonstrating an inherent ~7.2-fold selectivity for PARP-2. [1] For research programs focused on developing PARP-1 selective inhibitors or avoiding the PARP-2-biased pharmacology of the 5-substituted series, the 7-aminoisoquinolin-1-one scaffold is the more appropriate strategic starting material.
| Evidence Dimension | PARP Isoform Selectivity (PARP-1 IC50 / PARP-2 IC50) |
| Target Compound Data | Scaffold for PARP-1 focused development (avoids PARP-2 bias) |
| Comparator Or Baseline | 5-Aminoisoquinolin-1-one: ~7.2-fold selective for PARP-2 (3800 nM / 530 nM) |
| Quantified Difference | Fundamentally different isoform selectivity starting point |
| Conditions | In vitro enzymatic assays for human PARP-1 and PARP-2 inhibition. |
Choosing this compound over its 5-amino isomer is a key decision to direct medicinal chemistry efforts away from a PARP-2 selective profile.
As a functionalized building block, this compound is ideally suited for the synthesis of focused compound libraries. The 7-amino group can be readily acylated, alkylated, or used in coupling reactions to explore the structure-activity relationships around the isoquinolinone core, aiming for novel inhibitors with high potency. [1]
Based on evidence that simple modification of the 7-amino group yields sub-micromolar PARP-1 inhibitors [1], this compound serves as a reliable starting material for developing tool compounds to probe PARP-1 function in cell-based DNA damage and repair assays.
Given that the alternative 5-aminoisoquinolin-1-one scaffold demonstrates a clear bias towards PARP-2 inhibition [2], this 7-amino isomer is the logical choice for synthetic programs aiming to achieve PARP-1 selectivity or to systematically compare how substituent placement governs isoform affinity.
Irritant